molecular formula C13H21NO B13979422 (S)-1-(2-ethoxyphenyl)pentylamine

(S)-1-(2-ethoxyphenyl)pentylamine

Cat. No.: B13979422
M. Wt: 207.31 g/mol
InChI Key: UTFLDMMMFASICV-LBPRGKRZSA-N
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Description

(S)-1-(2-ethoxyphenyl)pentylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-ethoxyphenyl)pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and a suitable amine precursor.

    Condensation Reaction: The 2-ethoxybenzaldehyde undergoes a condensation reaction with the amine precursor in the presence of a catalyst, such as an acid or base, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using a metal catalyst, such as palladium on carbon, to facilitate the reduction step.

    Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to enhance the reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-ethoxyphenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents, such as sodium borohydride, to convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, acids, and bases.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylpentylamines.

Scientific Research Applications

(S)-1-(2-ethoxyphenyl)pentylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-ethoxyphenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-methoxyphenyl)pentylamine: Similar structure with a methoxy group instead of an ethoxy group.

    (S)-1-(2-ethoxyphenyl)butylamine: Similar structure with a butylamine chain instead of a pentylamine chain.

Uniqueness

(S)-1-(2-ethoxyphenyl)pentylamine is unique due to the presence of the ethoxy group and the pentylamine chain, which confer specific chemical and biological properties. These structural features may influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-1-(2-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-9-12(14)11-8-6-7-10-13(11)15-4-2/h6-8,10,12H,3-5,9,14H2,1-2H3/t12-/m0/s1

InChI Key

UTFLDMMMFASICV-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1OCC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1OCC)N

Origin of Product

United States

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